[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride L-858,051 is a water-soluble analog of forskolin (Item No. 11018), a cell-permeant activator of adenylate cyclase. L-858,051 activates adenylate cyclase (EC50 = 3 µM), inhibits glucose transport, and blocks cytochalasin B (Item No. 11328) binding in rat adipocyte membranes. L-858,051 is used to activate adenylate cyclase and initiate signaling through elevated cAMP synthesis in a variety of cell types in culture.
Brand Name: Vulcanchem
CAS No.: 115116-37-5
VCID: VC0163014
InChI: InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1
SMILES: CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl
Molecular Formula: C29H50N2O8 • 2HCl
Molecular Weight: 609.6 g/mol

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride

CAS No.: 115116-37-5

Reference Standards

VCID: VC0163014

Molecular Formula: C29H50N2O8 • 2HCl

Molecular Weight: 609.6 g/mol

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride - 115116-37-5

CAS No. 115116-37-5
Product Name [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride
Molecular Formula C29H50N2O8 • 2HCl
Molecular Weight 609.6 g/mol
IUPAC Name [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride
Standard InChI InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1
Standard InChIKey OAJWVIUBCCGPBN-BAPSXVLWSA-N
Isomeric SMILES C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl
SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl
Canonical SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl
Description L-858,051 is a water-soluble analog of forskolin (Item No. 11018), a cell-permeant activator of adenylate cyclase. L-858,051 activates adenylate cyclase (EC50 = 3 µM), inhibits glucose transport, and blocks cytochalasin B (Item No. 11328) binding in rat adipocyte membranes. L-858,051 is used to activate adenylate cyclase and initiate signaling through elevated cAMP synthesis in a variety of cell types in culture.
Synonyms 7-beta-(gamma-(N'-methylpiperazino)-butyryloxy)-7-desacetylforskolin
7-desacetyl-7-(gamma-N-methylpiperazino)butyrylforskolin
7-MPB-forskolin
7B-forskolin
DMPB-forskolin
L 858051
L-858051
L858051
Reference 1.Laurenza, A.,Khandelwal, Y.,De Souza, N.J., et al. Stimulation of adenylate cyclase by water-soluble analogues of forskolin. Mol. Pharmacol. 32(1), 133-139 (1987).
PubChem Compound 14190337
Last Modified Nov 11 2021
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